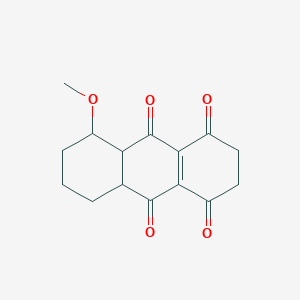
2-Iodo-N-(3-propoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-(3-propoxyphenyl)benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an iodine atom attached to the benzamide structure, along with a propoxyphenyl group. Aromatic amides are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-N-(3-propoxyphenyl)benzamide can be synthesized from 2-iodobenzoic acid. The synthesis involves the formation of an amide bond between the 2-iodobenzoic acid and 3-propoxyphenylamine. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-(3-propoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aromatic rings and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Iodo-N-(3-propoxyphenyl)benzamide has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and drugs.
Biological Studies: It is used in biological studies to investigate the interactions of aromatic amides with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-(3-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propoxyphenyl group contribute to the compound’s binding affinity and specificity. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with its targets, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzamide: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the propoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-(3-propoxyphenyl)benzamide is unique due to the presence of both the iodine atom and the propoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis .
Propriétés
Numéro CAS |
58494-98-7 |
|---|---|
Formule moléculaire |
C16H16INO2 |
Poids moléculaire |
381.21 g/mol |
Nom IUPAC |
2-iodo-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clé InChI |
WFRJGNAAHJLDSL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


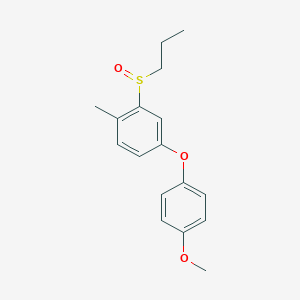


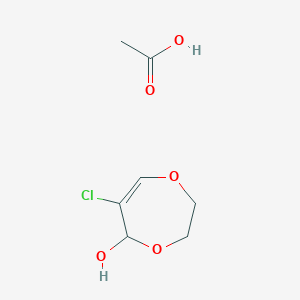
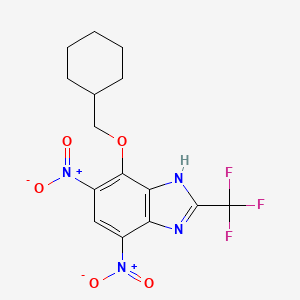
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
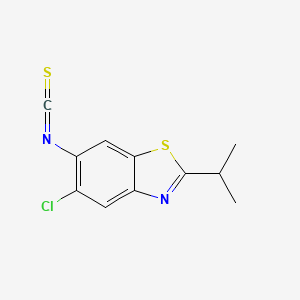
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
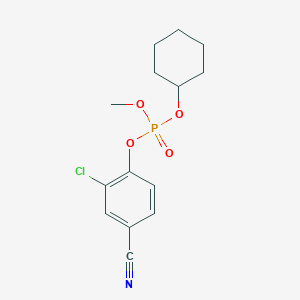

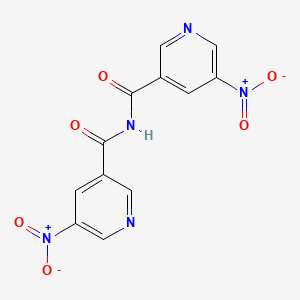
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
